[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol
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Overview
Description
[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol is a chiral compound with a unique structure that includes a cyclopropyl group, a fluorine atom, and a pyrrolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the reaction of a cyclopropyl-containing precursor with a fluorinated pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects.
Properties
Molecular Formula |
C8H14FNO |
---|---|
Molecular Weight |
159.20 g/mol |
IUPAC Name |
(1-cyclopropyl-4-fluoropyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C8H14FNO/c9-6-3-8(5-11)10(4-6)7-1-2-7/h6-8,11H,1-5H2 |
InChI Key |
RMAKWVOMIUUKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(CC2CO)F |
Origin of Product |
United States |
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